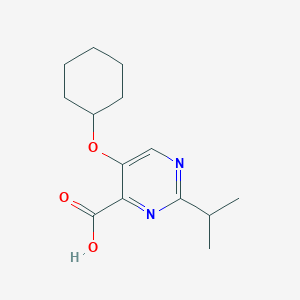
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid, also known as CX-4945, is a small molecule inhibitor that has shown promising results in various preclinical studies for the treatment of cancer. This compound is a potent inhibitor of protein kinase CK2, which is overexpressed in many types of cancer and has been implicated in tumor growth and survival.
Mecanismo De Acción
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is a potent inhibitor of protein kinase CK2, which is a serine/threonine kinase that plays a critical role in cell growth and survival. CK2 is overexpressed in many types of cancer, and its inhibition has been shown to induce apoptosis and inhibit tumor growth. 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid specifically targets the ATP-binding site of CK2, preventing its activity and downstream signaling pathways.
Biochemical and Physiological Effects:
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to inhibiting CK2 activity, 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells. 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. This effect may contribute to the anti-tumor activity of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is its specificity for CK2 inhibition, which reduces the likelihood of off-target effects. In addition, 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid is its relatively low potency compared to other CK2 inhibitors. This may limit its effectiveness in certain cancer types or in combination therapy.
Direcciones Futuras
There are several future directions for 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid research. One area of interest is the development of more potent CK2 inhibitors that may have greater anti-tumor activity. Another area of interest is the identification of biomarkers that may predict response to 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid treatment. Finally, the combination of 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid with other targeted therapies or immunotherapies may be an effective strategy for the treatment of cancer.
Aplicaciones Científicas De Investigación
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been extensively studied for its potential as a cancer treatment. Preclinical studies have shown that 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid inhibits the growth of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In addition, 5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
5-cyclohexyloxy-2-propan-2-ylpyrimidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-9(2)13-15-8-11(12(16-13)14(17)18)19-10-6-4-3-5-7-10/h8-10H,3-7H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHCLZXYCPBRLOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=C(C(=N1)C(=O)O)OC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401169463 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
CAS RN |
1285240-07-4 | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1285240-07-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyrimidinecarboxylic acid, 5-(cyclohexyloxy)-2-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401169463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(cyclohexyloxy)-2-(propan-2-yl)pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



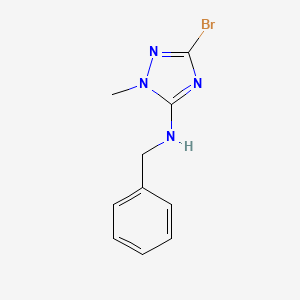

![(S)-Tert-butyl 6-formyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B3046657.png)
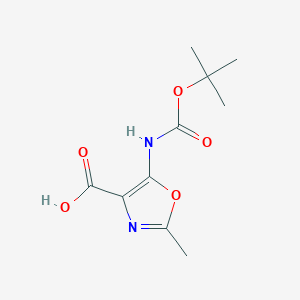
![[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B3046660.png)
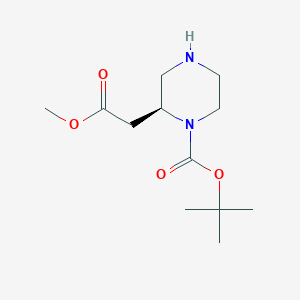



![2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B3046670.png)
![Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B3046671.png)

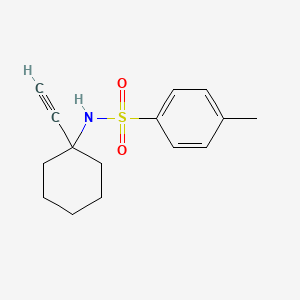
![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)